4-Ethynyl-2-methyl-1-nitrobenzene
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Overview
Description
4-Ethynyl-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H7NO2 It is a derivative of nitrobenzene, characterized by the presence of an ethynyl group at the 4-position and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methyl-1-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. The ethynyl and methyl groups are then introduced through subsequent reactions. One common method involves the following steps:
Ethynylation: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an ethynyl halide reacts with the nitrobenzene derivative in the presence of a palladium catalyst and a base.
Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction, where the nitrobenzene derivative is treated with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under suitable conditions.
Cycloaddition: The ethynyl group can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic adducts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Cycloaddition: Diene compounds, typically under thermal or catalytic conditions.
Major Products:
Reduction: 4-Ethynyl-2-methyl-1-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition: Cyclic adducts with diverse structural features.
Scientific Research Applications
4-Ethynyl-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen atoms are added to the nitro group, converting it to an amine.
Substitution: In nucleophilic aromatic substitution, the nitro group acts as a leaving group, facilitating the attack of a nucleophile on the benzene ring.
Cycloaddition: The ethynyl group participates in cycloaddition reactions by forming a new cyclic structure with a diene, following the Diels-Alder reaction mechanism.
Comparison with Similar Compounds
4-Ethynyl-2-methyl-1-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
4-Ethynyl-1-nitrobenzene: Lacks the methyl group, leading to different reactivity and properties.
2-Methyl-1-nitrobenzene:
4-Methyl-1-nitrobenzene: Lacks the ethynyl group, resulting in different reactivity patterns.
The presence of both the ethynyl and methyl groups in this compound makes it unique, offering a combination of reactivity and structural features not found in other similar compounds.
Properties
IUPAC Name |
4-ethynyl-2-methyl-1-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZVQMEJMEFFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578447 |
Source
|
Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187869-73-4 |
Source
|
Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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